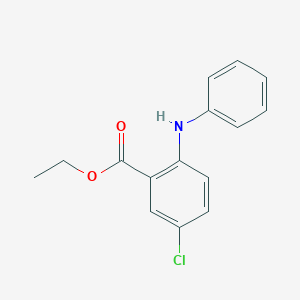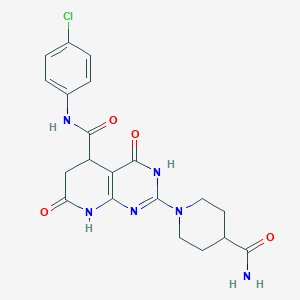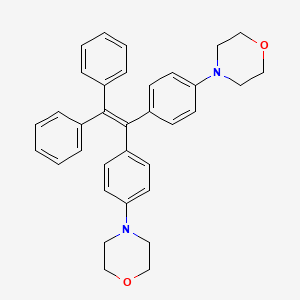![molecular formula C20H28N2O2 B12625493 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 918413-45-3](/img/structure/B12625493.png)
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮: 是一种复杂的 有机化合物,属于二酮吡咯并吡咯 (DPP) 家族。DPP 衍生物以其优异的热稳定性、高摩尔吸光度和强荧光而闻名。这些特性使其在各种应用中具有价值,包括有机电子、颜料以及作为有机合成的中间体。
准备方法
合成路线和反应条件
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮的合成通常包括以下步骤:
环化反应: 第一步涉及在受控条件下使适当的前体环化以形成吡咯并[3,2-b]吡咯核心。
取代反应: 随后的取代反应在吡咯环的所需位置引入环己基和甲基。
纯化: 最终产物使用重结晶或色谱等技术进行纯化,以获得高纯度的所需化合物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流动工艺。反应条件经过优化以确保高产率和纯度,并且使用自动化系统可以提高效率和可重复性。
化学反应分析
反应类型
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成相应的二酮或其他氧化衍生物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,以产生化合物的还原形式。
取代: 该化合物可以参与取代反应,其中吡咯环上的官能团被其他基团取代,具体取决于所使用的试剂和条件。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂通常使用。
取代: 各种卤化剂、酸和碱可用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生二酮,而还原可以产生醇或胺。
科学研究应用
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮在科学研究中具有多种应用:
有机电子: 由于其优异的电子特性,该化合物用于开发有机半导体和光伏材料。
颜料: 其强荧光和稳定性使其适合用作各种应用中的颜料,包括油墨和涂料。
生物学研究: 该化合物可用作生物成像和诊断中的荧光探针。
药物化学: 它用作具有潜在治疗应用的药物化合物的合成中间体。
作用机制
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮的作用机制涉及它通过其共轭 π 系统与分子靶标的相互作用。这种相互作用会导致各种效应,例如:
电荷转移: 该化合物可以促进有机电子器件中的电荷转移过程。
荧光: 其强荧光归因于分子内有效的 π-π*跃迁。
与生物分子的结合: 在生物系统中,该化合物可以与特定的生物分子结合,使其可用作探针或治疗剂。
相似化合物的比较
类似化合物
独特性
3,6-二环己基-1,4-二甲基吡咯并[3,2-b]吡咯-2,5(1H,4H)-二酮因其热稳定性、强荧光和电子特性的独特组合而脱颖而出。这些特性使其在需要高性能材料的应用中特别有价值,例如有机电子和高级颜料。
属性
CAS 编号 |
918413-45-3 |
|---|---|
分子式 |
C20H28N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
3,6-dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O2/c1-21-17-15(13-9-5-3-6-10-13)20(24)22(2)18(17)16(19(21)23)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
IZEIBSOYPLGCCA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C2=C(C1=O)C3CCCCC3)C)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
